molecular formula C21H21NO7 B12459600 Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12459600
M. Wt: 399.4 g/mol
InChI Key: WTRPMLZCROSERJ-UHFFFAOYSA-N
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Description

METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxoethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-oxobutanoic acid and 3-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-METHOXYPHENYLACETATE: Shares the methoxyphenyl group but lacks the complex ester and amido functionalities.

    4-METHOXYBENZOIC ACID: Contains the methoxy group and benzoic acid moiety but is structurally simpler.

    2-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-3-YL ACETIC ACID: A more complex structure with different functional groups.

Uniqueness

METHYL 4-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 4-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C21H21NO7/c1-27-17-5-3-4-15(12-17)18(23)13-29-20(25)11-10-19(24)22-16-8-6-14(7-9-16)21(26)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,24)

InChI Key

WTRPMLZCROSERJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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